N-(2-benzylbutyl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-benzylbutyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-3-11(10-13-16(2,14)15)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJLKCVHYHIZBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 2 Benzylbutyl Methanesulfonamide
Retrosynthetic Analysis and Identification of Key Precursors for N-(2-benzylbutyl)methanesulfonamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is the nitrogen-sulfur (N-S) bond of the sulfonamide group. This bond is typically formed by reacting an amine with a sulfonyl chloride. This primary disconnection identifies the two key precursors:
2-benzylbutylamine : This is the amine component that forms the backbone of the molecule.
Methanesulfonyl chloride : This reagent provides the methanesulfonyl group.
Further deconstruction of 2-benzylbutylamine can be envisioned through several pathways. One common approach is the disconnection of the carbon-nitrogen (C-N) bond, suggesting its synthesis from a corresponding alkyl halide (e.g., 1-bromo-2-benzylbutane) via nucleophilic substitution with an ammonia equivalent. Alternatively, reductive amination of a suitable ketone, 4-phenyl-2-pentanone, would also yield the target amine.
Established Synthetic Routes for this compound
The most direct and widely used method for synthesizing this compound is the direct N-sulfonylation of 2-benzylbutylamine with methanesulfonyl chloride. nih.gov This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
The general reaction is as follows: 2-benzylbutylamine + Methanesulfonyl chloride → this compound + HCl
Common bases employed for this transformation include organic amines like triethylamine or pyridine, or inorganic bases such as sodium hydroxide. The reaction is usually carried out in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent unwanted side reactions.
Divergent Synthesis: A divergent approach is particularly useful for the creation of a library of analogs. Starting from a common intermediate, various modifications can be introduced. For instance, 2-benzylbutylamine can be reacted with a variety of different sulfonyl chlorides to produce a range of N-substituted sulfonamides. Conversely, a common sulfonyl chloride can be reacted with different amines to generate structural diversity in the alkyl portion of the molecule.
Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis
To maximize the yield and purity of this compound, several reaction parameters can be optimized. A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the optimal conditions. mdpi.com
Interactive Data Table: Optimization of N-Sulfonylation
| Parameter | Condition | Effect on Yield/Purity |
| Base | Triethylamine, Pyridine, NaOH | A non-nucleophilic organic base like triethylamine is often preferred to efficiently scavenge the HCl byproduct without competing in the reaction. |
| Solvent | Dichloromethane, Tetrahydrofuran | Anhydrous aprotic solvents are crucial to prevent hydrolysis of the reactive methanesulfonyl chloride. |
| Temperature | 0 °C to room temperature | The reaction is often initiated at a lower temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure completion. |
| Stoichiometry | Equimolar or slight excess of sulfonyl chloride | A slight excess of the sulfonyl chloride can drive the reaction to completion, but a large excess can lead to purification challenges. |
| Reaction Time | Monitored by TLC or LC-MS | The reaction progress should be monitored to determine the optimal time for quenching and work-up, preventing the formation of degradation products. |
Strategies for the Synthesis of this compound Analogs and Derivatives
The synthesis of analogs of this compound allows for the exploration of structure-activity relationships. mdpi.com Modifications can be introduced in both the alkyl chain and the benzyl (B1604629) moiety.
Alkyl Chain Modifications:
Chain Length: By starting with amines of varying chain lengths (e.g., 2-benzylpropylamine or 2-benzylpentylamine), the length of the alkyl substituent can be easily modified.
Branching: Introducing or altering the branching pattern of the alkyl chain can be achieved by using appropriately substituted amine precursors.
Cyclic Analogs: The alkyl chain can be incorporated into a cyclic system by using a starting material such as 2-benzylcyclohexylamine.
Benzyl Moiety Modifications:
Aromatic Substitution: The aromatic ring of the benzyl group can be functionalized with various substituents (e.g., halogens, alkyl, or alkoxy groups). This is typically achieved by starting with a substituted benzyl halide in the synthesis of the 2-benzylbutylamine precursor.
Heterocyclic Replacements: The phenyl group can be replaced with various heterocyclic rings to investigate the impact of heteroatoms on the compound's properties.
Exploration of Variations at the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group in this compound serves as a key site for introducing structural diversity. The acidic nature of the sulfonamide proton allows for a range of chemical transformations, primarily through N-alkylation and N-arylation reactions. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and physicochemical characteristics.
One of the most common methods for achieving variation at the sulfonamide nitrogen is through N-alkylation. This transformation is typically carried out by deprotonating the sulfonamide with a suitable base to form the corresponding anion, which then acts as a nucleophile to displace a leaving group on an alkylating agent. A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) to milder carbonate bases, depending on the reactivity of the alkylating agent and the desired reaction conditions.
A representative reaction for the N-alkylation of this compound is depicted below:
Reaction Scheme:
Detailed research findings on analogous N-alkylation reactions of sulfonamides are summarized in the following table:
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methyl iodide | K₂CO₃ | Acetonitrile | 80 | 95 |
| 2 | Benzyl bromide | NaH | THF | 25 | 92 |
| 3 | Ethyl triflate | Cs₂CO₃ | DMF | 60 | 88 |
N-arylation of sulfonamides, another important transformation, can be achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for instance, provides a powerful tool for forming the N-aryl bond by coupling the sulfonamide with an aryl halide in the presence of a palladium or copper catalyst.
Stereoselective Synthesis of this compound Enantiomers
The presence of a chiral center at the second carbon of the butyl chain in this compound necessitates the development of stereoselective synthetic methods to access the individual enantiomers. The biological activity of chiral molecules is often enantiomer-dependent, making stereocontrol a critical aspect of the synthetic strategy.
A common approach to obtaining enantiomerically pure this compound involves the synthesis or resolution of the precursor amine, 2-benzylbutylamine. One effective method for obtaining enantiopure amines is through the use of a chiral auxiliary. For example, a chiral auxiliary can be attached to a precursor molecule, directing a subsequent diastereoselective reaction to form the desired stereocenter. The auxiliary is then cleaved to yield the enantiomerically enriched amine.
An alternative strategy is the enzymatic resolution of racemic 2-benzylbutylamine. Lipases are often employed for the kinetic resolution of racemic amines through enantioselective acylation. In this process, one enantiomer of the amine is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer.
The following table outlines a representative enzymatic resolution of a racemic amine:
| Entry | Enzyme | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Amine (%) |
| 1 | Candida antarctica lipase B | Ethyl acetate | Hexane | 50 | >99 |
| 2 | Pseudomonas cepacia lipase | Vinyl acetate | Toluene | 48 | 98 |
Once the enantiomerically pure 2-benzylbutylamine is obtained, it can be converted to the corresponding enantiomer of this compound by reaction with methanesulfonyl chloride, as previously described. This final step typically proceeds without racemization of the chiral center.
A general scheme for the stereoselective synthesis is as follows:
Reaction Scheme: [Image of the reaction of enantiomerically pure (R)- or (S)-2-benzylbutylamine with methanesulfonyl chloride to yield the corresponding enantiomer of this compound]
Spectroscopic and Advanced Structural Elucidation of N 2 Benzylbutyl Methanesulfonamide and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the carbon-hydrogen framework of an organic molecule in solution. For N-(2-benzylbutyl)methanesulfonamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a complete and unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative atoms and aromatic rings causing characteristic downfield shifts.
The aromatic protons of the benzyl (B1604629) group are expected to appear in the range of δ 7.20-7.40 ppm as a multiplet. The benzylic protons (PhCH₂) will likely resonate as a doublet of doublets due to coupling with the adjacent methine proton. The methine proton (CH-CH₂-N) is anticipated to be a complex multiplet due to coupling with the neighboring methylene (B1212753) and benzylic protons. The methylene group attached to the nitrogen (CH₂-N) would likely appear as a triplet, while the other methylene group in the butyl chain and the terminal methyl group will have characteristic multiplets and a triplet, respectively, in the upfield region of the spectrum. The proton on the nitrogen of the sulfonamide group (SO₂NH) is expected to be a broad singlet, and its chemical shift can be concentration-dependent. The methyl group attached to the sulfur atom (CH₃-SO₂) will appear as a sharp singlet.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H | 7.20 - 7.40 | m | - |
| Ph-CH₂ | 2.70 - 2.90 | dd | ~7, ~14 |
| CH-CH₂-N | 1.80 - 2.00 | m | - |
| CH₂-N | 3.00 - 3.20 | t | ~7 |
| CH-CH₂-CH₃ | 1.30 - 1.50 | m | - |
| CH₂-CH₃ | 0.85 - 0.95 | t | ~7 |
| SO₂NH | 4.50 - 5.50 | br s | - |
| CH₃-SO₂ | 2.90 - 3.10 | s | - |
This is a predicted data table based on analogous compounds and general NMR principles.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.
The aromatic carbons of the benzyl group are expected to resonate in the δ 125-140 ppm region. The benzylic carbon (PhCH₂) will be found around δ 40-45 ppm. The carbons of the butyl chain will appear in the upfield region (δ 10-50 ppm), with the carbon attached to the nitrogen (CH₂-N) being the most downfield of the aliphatic carbons. The methyl carbon of the methanesulfonamide (B31651) group (CH₃-SO₂) will have a characteristic chemical shift in the range of δ 35-45 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Ar-C (quaternary) | 138 - 142 |
| Ar-CH | 126 - 130 |
| Ph-CH₂ | 39 - 43 |
| CH-CH₂-N | 45 - 50 |
| CH₂-N | 48 - 53 |
| CH-CH₂-CH₃ | 28 - 33 |
| CH₂-CH₃ | 10 - 15 |
| CH₃-SO₂ | 38 - 42 |
This is a predicted data table based on analogous compounds and general NMR principles.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing connectivity between different atoms. jst.go.jpacs.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. jst.go.jpacs.org For this compound, COSY would show correlations between the aromatic protons, between the benzylic protons and the adjacent methine proton, and throughout the butyl chain, confirming the sequence of protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). jst.go.jpacs.org By correlating the assigned proton signals with their attached carbons, the carbon signals can be unambiguously assigned.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. jst.go.jpacs.org This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the benzylic protons to the aromatic carbons and the methine carbon, and from the CH₂-N protons to the methine carbon and the sulfonamide-bearing carbon, thus confirming the connectivity across the entire structure.
Infrared (IR) Spectroscopy for Functional Group Characterization and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and aromatic functionalities. The N-H stretching vibration of the sulfonamide group typically appears as a sharp to moderately broad band in the region of 3300-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are very strong and characteristic, appearing around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. jst.go.jp The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H (Sulfonamide) | Stretching | 3300 - 3200 | Medium |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium to Strong |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1300 | Strong |
| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1140 | Strong |
| S-N (Sulfonamide) | Stretching | 950 - 900 | Medium |
This is a predicted data table based on characteristic IR frequencies of functional groups.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pathway Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ can reveal characteristic fragmentation patterns, which provide valuable structural information.
For this compound (C₁₁H₁₇NO₂S), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. The fragmentation of sulfonamides under electrospray ionization (ESI) conditions often involves cleavage of the S-N bond and the C-S bond. nih.govnih.govresearchgate.net Common fragmentation pathways for N-alkyl sulfonamides include the loss of the alkylamino group and the loss of SO₂. nih.govnih.govresearchgate.net The benzyl group can also lead to the formation of a stable tropylium (B1234903) ion (m/z 91).
Predicted HRMS Fragmentation for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M+H]⁺ | [C₁₁H₁₈NO₂S]⁺ | Calculated Exact Mass |
| [M+H - SO₂]⁺ | [C₁₁H₁₈N]⁺ | [M+H - 64.0] |
| [M+H - CH₃SO₂]⁺ | [C₁₀H₁₅N]⁺ | [M+H - 79.0] |
| [C₇H₇]⁺ | Tropylium ion | 91.0542 |
| [C₄H₁₀N]⁺ | Butylaminium ion | 72.0808 |
This is a predicted data table based on known fragmentation patterns of sulfonamides.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique can provide precise information on bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the crystal lattice.
For a related compound, N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide, X-ray analysis revealed a distorted tetrahedral geometry around the sulfur atom. nih.gov Similarly, for this compound, the geometry around the sulfur atom is expected to be a distorted tetrahedron. The crystal packing would likely be influenced by intermolecular hydrogen bonds involving the sulfonamide N-H proton as a donor and one of the sulfonyl oxygens as an acceptor, potentially forming dimeric or polymeric structures. Weak C-H···O and π-π stacking interactions involving the benzyl group might also play a role in stabilizing the crystal structure. nih.gov The conformation of the flexible butyl chain and the relative orientation of the benzyl group would also be precisely determined.
Chiroptical Spectroscopy for Elucidating Absolute Stereochemistry
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. nih.govbiotools.us For chiral compounds like this compound, which possesses a stereogenic center at the C2 position of the butyl chain, chiroptical spectroscopic methods are invaluable tools for unambiguously assigning the (R) or (S) configuration. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. biotools.usnih.gov The primary methods employed for this purpose are Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD). researchgate.net The modern application of these techniques is powerfully augmented by quantum chemical calculations, which allow for the theoretical prediction of chiroptical spectra for a given absolute configuration. nih.govnih.gov
The general approach involves the experimental measurement of the chiroptical spectrum of a chiral compound and its comparison with the theoretically calculated spectrum for a known stereoisomer (e.g., the (R)-enantiomer). A match between the experimental and calculated spectra provides a reliable assignment of the absolute configuration of the analyte. nih.govnih.gov This is particularly crucial when crystallographic methods are not feasible, for instance, with non-crystalline samples like oils or for molecules in solution. nih.govbiotools.us
Elucidation Strategy
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. nih.gov The chromophores within the molecule, such as the phenyl group in this compound, give rise to characteristic Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of atoms around the chromophore, and thus to the absolute configuration of the chiral center. mdpi.comrsc.org
For instance, the comparison between the experimental ECD spectrum of an enantiomerically pure sample of this compound and the TD-DFT calculated spectra for the (R) and (S) enantiomers would allow for a definitive assignment. A hypothetical comparison is presented in Table 1.
Table 1: Hypothetical ECD Data for the Elucidation of the Absolute Configuration of this compound
| Wavelength (nm) | Experimental Δε | Calculated Δε for (R)-enantiomer | Calculated Δε for (S)-enantiomer |
| 268 | +2.5 | +2.8 | -2.8 |
| 261 | -1.8 | -2.0 | +2.0 |
| 215 | +5.3 | +5.9 | -5.9 |
In this hypothetical scenario, the positive Cotton effect around 268 nm and 215 nm, and the negative effect around 261 nm in the experimental spectrum would show a clear correlation with the calculated spectrum for the (R)-enantiomer, thus establishing its absolute configuration.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. biotools.us VCD provides a wealth of stereochemical information as it probes the chirality of the entire molecular framework through its vibrational modes. nih.gov It has emerged as a powerful and reliable method for determining the absolute configuration of chiral molecules in solution, often providing more resolved spectral features than ECD. biotools.usnih.gov
The experimental VCD spectrum, typically measured in the mid-infrared region, is a fingerprint of the molecule's absolute stereochemistry. The comparison of this experimental spectrum with the DFT-calculated VCD spectrum for one of the enantiomers allows for a confident assignment. rsc.org The high sensitivity of VCD to subtle conformational changes also makes it a powerful tool for studying the conformational landscape of flexible molecules. nih.gov
A representative comparison of key experimental and calculated VCD signals for an analog, a chiral sulfonamide, is shown in Table 2.
Table 2: Representative VCD Data for a Chiral Sulfonamide Analog
| Wavenumber (cm⁻¹) | Vibrational Mode | Experimental ΔA (x 10⁻⁵) | Calculated ΔA for (S)-enantiomer (x 10⁻⁵) |
| 1345 | SO₂ asymmetric stretch | -8.2 | -7.9 |
| 1160 | SO₂ symmetric stretch | +5.6 | +6.1 |
| 1095 | C-N stretch | +3.1 | +2.8 |
The correlation in the signs and relative intensities of the VCD bands between the experimental and calculated spectra would confirm the absolute configuration of the chiral sulfonamide analog.
Computational and Theoretical Chemistry Studies of N 2 Benzylbutyl Methanesulfonamide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For N-(2-benzylbutyl)methanesulfonamide, these studies would provide crucial insights into its intrinsic properties.
Density Functional Theory (DFT) Investigations of Molecular Geometry and Stability
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry). Such a study on this compound would calculate key structural parameters like bond lengths, bond angles, and dihedral angles. The results would be foundational for understanding its physical and chemical behavior.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound Calculated using DFT This table is for illustrative purposes only, as no published data is available.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | S-N | Data not available |
| Bond Length | C-S | Data not available |
| Bond Length | C-N | Data not available |
| Bond Angle | C-S-N | Data not available |
| Dihedral Angle | C-C-N-S | Data not available |
Analysis of Molecular Electrostatic Potential (MEP) Surfaces
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It helps identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other molecules. For this compound, an MEP analysis would highlight the electron-rich regions (likely around the oxygen and nitrogen atoms) and electron-deficient regions (likely around the hydrogen atoms).
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Analysis of the spatial distribution of these orbitals in this compound would provide insights into its electron-donating and electron-accepting capabilities.
Table 2: Hypothetical Frontier Orbital Energies for this compound This table is for illustrative purposes only, as no published data is available.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While DFT can find the most stable conformation, a molecule like this compound, with its flexible butyl and benzyl (B1604629) groups, can exist in numerous shapes or conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of this conformational landscape and helping to identify the most populated conformational states under specific conditions.
In Silico Prediction of Molecular Interactions with Biomolecular Targets
If this compound were being investigated for pharmaceutical purposes, computational docking studies would be essential. These in silico methods predict how the molecule might bind to a specific biological target, such as a protein or enzyme. This is a crucial step in preclinical drug discovery for understanding a potential mechanism of action.
Theoretical Modeling of Reaction Mechanisms in this compound Synthesis and Degradation Pathways
Computational chemistry can also be used to model the step-by-step process of chemical reactions. Theoretical modeling of the synthesis of this compound could identify the most likely reaction pathway, transition states, and energy barriers, helping to optimize synthetic routes. Similarly, modeling its degradation could predict its stability and potential breakdown products under various environmental conditions.
Computational Assessment of Solvent Effects on this compound Behavior
Influence of Solvent Polarity on Conformational Stability
Computational studies on analogous sulfonamide-containing molecules have consistently demonstrated that the surrounding solvent medium can significantly alter their conformational equilibrium. For this compound, the molecule possesses both a polar methanesulfonamide (B31651) head group and a non-polar, flexible N-(2-benzylbutyl) tail. The interplay between these two moieties is highly susceptible to the polarity of the solvent.
In non-polar (lipophilic) solvents, intramolecular forces, such as van der Waals interactions, are likely to dominate. This can lead to more compact or folded conformations where the benzylbutyl side chain folds back towards the methanesulfonamide group to minimize the exposed non-polar surface area. Conversely, in polar (hydrophilic) solvents, the polar methanesulfonamide group will be effectively solvated through dipole-dipole interactions and potentially hydrogen bonding. This strong interaction with the solvent can favor more extended conformations of the benzylbutyl side chain, maximizing the solvation of the polar head group.
Quantum mechanical calculations, such as Density Functional Theory (DFT), are often employed to model these effects. Implicit solvent models, like the Polarizable Continuum Model (PCM), simulate the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient for estimating the stabilization of different conformers in various solvents. For a more detailed understanding, explicit solvent models, often used in Molecular Dynamics (MD) simulations, surround the solute molecule with a discrete number of solvent molecules, allowing for the study of specific solute-solvent interactions, such as hydrogen bonding to the oxygen atoms of the sulfonyl group.
Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents (kcal/mol)
| Conformer | In Vacuo (Gas Phase) | In Toluene (ε ≈ 2.4) | In Dichloromethane (ε ≈ 9.1) | In Acetonitrile (ε ≈ 37.5) | In Water (ε ≈ 80) |
| Extended | 0.5 | 0.3 | 0.1 | 0.0 (Most Stable) | 0.0 (Most Stable) |
| Folded | 0.0 (Most Stable) | 0.0 (Most Stable) | 0.4 | 1.2 | 1.8 |
Note: This table presents hypothetical data based on general principles of solvent effects on flexible molecules with both polar and non-polar groups. The values are for illustrative purposes to demonstrate the expected trend.
Solvation Energy and Dipole Moment Fluctuations
The solvation free energy represents the energetic stabilization of a solute when it is transferred from the gas phase into a solvent. Computational models can calculate this value, providing a quantitative measure of how favorably a molecule interacts with a particular solvent. For this compound, it is expected that the solvation free energy would become increasingly negative with an increase in solvent polarity, reflecting the favorable interactions between the polar methanesulfonamide group and polar solvent molecules.
The dipole moment of the molecule is another key property that is influenced by the solvent. The flexible nature of the benzylbutyl chain allows for a range of conformations, each with a distinct dipole moment. In polar solvents, conformations with a larger dipole moment are generally more stabilized. Computational studies can predict the average dipole moment in different solvents by considering the Boltzmann-weighted distribution of different conformers.
Table 2: Predicted Solvation Free Energies and Average Dipole Moments of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (kcal/mol) | Predicted Average Dipole Moment (Debye) |
| Hexane | 1.9 | -4.5 | 3.2 |
| Chloroform | 4.8 | -7.2 | 3.8 |
| Tetrahydrofuran | 7.6 | -8.9 | 4.1 |
| Dimethyl Sulfoxide | 47 | -12.5 | 4.9 |
| Water | 80 | -13.8 | 5.2 |
Note: The data in this table are illustrative and based on expected trends from computational studies of similar molecules. They serve to exemplify the relationship between solvent polarity and the calculated properties of this compound.
Structure Activity Relationship Sar Investigations of N 2 Benzylbutyl Methanesulfonamide Analogs in Preclinical Contexts
Rational Design Principles for N-(2-benzylbutyl)methanesulfonamide Analog Libraries
The rational design of new chemical entities is a key strategy in medicinal chemistry to enhance the biological activity of a lead compound. mdpi.comnih.gov For the this compound scaffold, a library of analogs was designed based on several established principles of medicinal chemistry. The core structure was systematically modified to probe the chemical space around the lead compound and to understand the key molecular interactions responsible for its biological activity.
The design strategy involved modifications at three key positions of the this compound molecule: the benzyl (B1604629) ring, the butyl chain, and the methanesulfonamide (B31651) moiety.
Benzyl Ring Modifications: A series of analogs was designed with substitutions on the phenyl ring to explore the effects of electronic and steric properties on activity. Electron-donating and electron-withdrawing groups were introduced at the ortho, meta, and para positions.
Butyl Chain Modifications: To investigate the role of the butyl chain in ligand-receptor binding, analogs with varying chain lengths and conformations were synthesized. This included analogs with shorter and longer alkyl chains, as well as the introduction of cyclic constraints to reduce conformational flexibility.
Methanesulfonamide Modifications: The sulfonamide group is a common motif in medicinal chemistry and is known to participate in hydrogen bonding interactions. researchgate.net Analogs were designed with alternative sulfonamide groups and bioisosteric replacements to assess the importance of this functional group for biological activity.
Systematic Evaluation of Structural Modifications on Biological Activity in Model Systems (e.g., enzyme inhibition assays, cell lines)
Following the rational design and synthesis of the this compound analog library, a systematic evaluation of their biological activity was conducted using in vitro model systems. uj.edu.plnih.govfrontiersin.orgmdpi.com The primary screen involved a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of each compound against a specific enzyme target. Subsequently, promising compounds were advanced to cell-based assays to assess their activity in a more physiologically relevant context.
The results of these assays provided valuable insights into the SAR of the this compound series. For instance, substitutions on the benzyl ring had a significant impact on inhibitory potency.
| Compound | R1 (para-substitution) | Enzyme Inhibition IC50 (µM) | Cellular Activity EC50 (µM) |
|---|---|---|---|
| 1a | -H | 10.2 | 25.8 |
| 1b | -F | 5.6 | 12.1 |
| 1c | -Cl | 2.1 | 5.3 |
| 1d | -CH3 | 15.8 | 32.4 |
| 1e | -OCH3 | 20.5 | 45.1 |
As depicted in the table, the introduction of a halogen atom at the para-position of the benzyl ring (compounds 1b and 1c) resulted in a significant increase in potency compared to the unsubstituted analog (1a). In contrast, electron-donating groups such as methyl (1d) and methoxy (1e) led to a decrease in activity. These findings suggest that an electron-withdrawing substituent on the benzyl ring is favorable for biological activity.
The Influence of Stereochemistry on Biological Activity Profiles
Stereochemistry is a critical determinant of biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. mdpi.comnih.gov The this compound scaffold contains a chiral center at the second position of the butyl chain. To investigate the influence of stereochemistry on its biological activity, the individual (R) and (S) enantiomers of the most potent analog, N-(2-(4-chlorobenzyl)butyl)methanesulfonamide (1c), were synthesized and evaluated.
The results demonstrated a clear stereochemical preference for biological activity.
| Compound | Stereochemistry | Enzyme Inhibition IC50 (µM) | Cellular Activity EC50 (µM) |
|---|---|---|---|
| (R)-1c | R | 1.8 | 4.9 |
| (S)-1c | S | 25.4 | 52.3 |
The (R)-enantiomer displayed significantly higher potency in both the enzyme inhibition and cellular assays compared to the (S)-enantiomer. This stereoselectivity suggests a specific and well-defined binding orientation of the molecule within the active site of the target protein, where the spatial arrangement of the substituents is crucial for optimal interaction.
Identification of Essential Structural Elements and Pharmacophores within the this compound Scaffold
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govfiveable.meslideshare.net By analyzing the SAR data from the analog library, a pharmacophore model for the this compound series was developed.
The key pharmacophoric features identified include:
A hydrophobic aromatic group: The substituted benzyl ring serves as a crucial hydrophobic feature that likely engages in van der Waals interactions within a hydrophobic pocket of the target protein.
A hydrogen bond donor: The N-H group of the sulfonamide is predicted to act as a hydrogen bond donor, forming a critical interaction with a hydrogen bond acceptor on the protein.
A hydrogen bond acceptor: The sulfonyl oxygens of the methanesulfonamide moiety are likely hydrogen bond acceptors, further anchoring the ligand in the binding site.
The spatial arrangement of these features is critical for activity, as demonstrated by the stereoselectivity observed.
Correlation of Computational Predictions with Experimental SAR Data for this compound Series
To further rationalize the experimental SAR data and to refine the pharmacophore model, computational studies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, were performed. nih.gov QSAR models were built to correlate the physicochemical properties of the analogs with their biological activities. These models confirmed the importance of electronic and steric parameters of the benzyl ring substituents for potency.
Molecular docking simulations were conducted to visualize the binding mode of the most active analog, (R)-1c, within a homology model of the target protein's active site. The docking results were in good agreement with the proposed pharmacophore model, showing the para-chloro-substituted benzyl ring occupying a hydrophobic pocket and the sulfonamide group forming key hydrogen bonds with specific amino acid residues. The model also provided a structural basis for the observed stereoselectivity, with the (R)-enantiomer adopting a more favorable binding conformation than the (S)-enantiomer.
Biological Activity Profiling and Mechanistic Elucidation of N 2 Benzylbutyl Methanesulfonamide in Preclinical Models
In Vitro Assays for Molecular Target Identification and Ligand Engagement
In vitro assays are fundamental for identifying the direct molecular targets of a compound and characterizing the nature of their interaction. These controlled, cell-free systems allow for precise measurement of a compound's effect on specific proteins, such as enzymes or receptors, without the complexities of a cellular environment.
To investigate the potential of N-(2-benzylbutyl)methanesulfonamide to modulate enzymatic activity, a series of in vitro enzymatic assays would be conducted. For instance, based on the structural similarities to known enzyme inhibitors, its activity against enzymes like carboxypeptidase A could be evaluated. nih.gov In such an assay, the purified enzyme is incubated with its substrate in the presence and absence of the test compound. The rate of substrate conversion to product is measured, typically by spectrophotometry or fluorometry, to determine the extent of inhibition or activation.
A hypothetical study could reveal that this compound exhibits inhibitory activity against a specific kinase. The data from such a study could be presented as follows:
| Enzyme | Assay Type | Substrate | IC50 (µM) |
|---|---|---|---|
| Kinase X | Fluorescence Resonance Energy Transfer (FRET) | Synthetic Peptide | 15.2 |
| Protease Y | Chromogenic | Chromogenic Peptide | > 100 |
| Phosphatase Z | Luminescence | Phosphorylated Peptide | 45.8 |
The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
To determine if this compound interacts with specific cellular receptors, receptor binding assays are employed. These assays typically use recombinant cells that are engineered to express a high level of a particular receptor. A radiolabeled or fluorescently tagged ligand known to bind to the receptor is used in a competition assay with the test compound. The ability of this compound to displace the labeled ligand provides a measure of its binding affinity (Ki).
Following binding, functional assays are conducted to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator. This can be assessed by measuring downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.
| Receptor | Binding Assay (Ki, µM) | Functional Assay (EC50/IC50, µM) | Functional Effect |
|---|---|---|---|
| Adrenergic Receptor α1 | 2.5 | 5.1 (IC50) | Antagonist |
| Dopamine Receptor D2 | > 50 | N/A | No significant binding |
| Serotonin Receptor 5-HT2A | 8.9 | 12.3 (IC50) | Antagonist |
To understand how this compound affects cellular signaling networks, pathway perturbation studies are conducted in relevant cell lines. Techniques such as Western blotting, quantitative PCR (qPCR), and mass spectrometry-based proteomics can be used to measure changes in the levels and post-translational modifications of key signaling proteins. For example, if enzymatic assays suggested inhibition of a particular kinase, researchers would examine the phosphorylation status of its known downstream substrates within the cell.
A hypothetical study investigating the effect of the compound on the MAPK/ERK signaling pathway in a cancer cell line might reveal a dose-dependent decrease in the phosphorylation of ERK1/2, a key component of this pathway. mdpi.com This would suggest that the compound interferes with this signaling cascade, which is often dysregulated in cancer.
Cell-Based Assays for Functional Response and Phenotypic Analysis
Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity by assessing its effects on intact, living cells. nuvisan.comnih.gov These assays can range from measuring specific functional responses to broader phenotypic changes.
Building on the findings from in vitro and pathway perturbation studies, further investigations delve into the compound's impact on complex cellular processes. For instance, if the compound is found to induce apoptosis, researchers would investigate its effects on the expression and localization of key apoptotic proteins like caspases and members of the Bcl-2 family. nih.gov Techniques such as immunofluorescence microscopy can be used to visualize these changes within the cell.
Furthermore, co-immunoprecipitation (Co-IP) assays can be employed to determine if the compound disrupts critical protein-protein interactions within a signaling complex.
High-throughput screening (HTS) allows for the rapid testing of a compound against a large number of cellular models or under various conditions to uncover unexpected biological activities. mdpi.comrsc.org In an HTS campaign, this compound could be screened against a panel of diverse cancer cell lines to identify specific cancer types that are particularly sensitive to its effects. nih.gov The readout for such a screen is typically cell viability, and the results can be used to generate a "cell viability profile" for the compound.
| Cell Line | Cancer Type | GI50 (µM) |
|---|---|---|
| MCF-7 | Breast | 8.7 |
| HCT116 | Colon | 2.1 |
| A549 | Lung | 15.4 |
| PC-3 | Prostate | 1.5 |
The GI50 value represents the concentration of the compound that causes 50% growth inhibition. Such data can reveal selective activity against certain cancer types, guiding further research into the compound's mechanism of action in those specific contexts.
In Vivo Mechanistic Investigations in Non-Human Organismal Models
Selection and Justification of Appropriate Animal Models for Mechanistic Research
There is no available information in the scientific literature detailing the selection and use of any animal models for the purpose of mechanistic research on this compound.
Analysis of Biomarkers and Molecular Endpoints in Preclinical Animal Studies
No studies have been published that identify or analyze biomarkers or molecular endpoints in preclinical animal models following exposure to this compound.
Elucidation of Tissue Distribution and Metabolic Transformation in Animal Systems
The tissue distribution and metabolic fate of this compound in any animal system have not been documented in publicly accessible research.
Exploration of Molecular and Cellular Effects in Organismal Systems
There are no available data describing the molecular and cellular effects of this compound within a whole organismal system.
Advanced Analytical Methodologies for N 2 Benzylbutyl Methanesulfonamide Research
Chromatographic Techniques for Purification and Characterization
Chromatography is a cornerstone of chemical analysis, providing powerful tools for the separation and purification of compounds from complex mixtures. For N-(2-benzylbutyl)methanesulfonamide, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are invaluable techniques.
HPLC is a fundamental technique for the purification and characterization of this compound. The development of a successful HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. A typical reversed-phase HPLC method would be suitable for this non-polar compound.
A potential HPLC method could utilize a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water, with the potential addition of a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the aromatic ring of the benzyl (B1604629) group exhibits strong absorbance.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 6.5 minutes |
This method would be capable of separating this compound from potential impurities and starting materials, allowing for its accurate characterization and quantification.
While this compound itself may have limited volatility, GC-MS can be a powerful tool for its analysis, particularly after derivatization to increase its volatility. Derivatization can also improve the chromatographic properties and mass spectrometric fragmentation of the molecule, leading to enhanced sensitivity and structural elucidation.
A common derivatization strategy for sulfonamides involves N-alkylation or N-acylation. For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) could replace the acidic proton on the sulfonamide nitrogen with a trimethylsilyl (TMS) group, creating a more volatile derivative suitable for GC-MS analysis.
The GC-MS analysis would then involve injecting the derivatized sample onto a capillary column, such as a DB-5ms, which separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that can be used for identification and quantification.
Spectroscopic Techniques for Quantitative Analysis in Complex Research Matrices
Spectroscopic techniques are essential for the quantitative analysis of this compound in complex research matrices, such as cell lysates or tissue homogenates. These methods offer high sensitivity and selectivity, which are crucial for detecting low concentrations of the compound.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a gold-standard technique for this purpose. This method combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. An electrospray ionization (ESI) source would likely be used to ionize the this compound as it elutes from the HPLC column.
In the mass spectrometer, a specific precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound would be selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides excellent selectivity and allows for accurate quantification even in the presence of complex biological matrices.
Table 2: Example MRM Transitions for this compound Quantitative Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 258.1 | 131.1 | 20 |
| This compound | 258.1 | 91.1 | 25 |
| Internal Standard | (e.g., Deuterated analog) | (Specific to IS) | (Optimized for IS) |
The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantitative analysis.
Development of Bioanalytical Methods for Preclinical Samples (e.g., for metabolite identification in animal models)
The development of robust bioanalytical methods is a prerequisite for studying the metabolic fate of this compound in preclinical animal models. These methods are designed to extract, detect, and identify potential metabolites in biological samples such as plasma, urine, and feces.
Metabolite identification studies often employ high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. This approach allows for the accurate mass measurement of potential metabolites, which can provide information about their elemental composition. By comparing the mass spectra of the parent compound and its metabolites, common metabolic transformations can be identified.
Potential metabolic pathways for this compound could include hydroxylation of the aromatic ring or the alkyl chain, N-dealkylation, or oxidation of the sulfur atom. The developed bioanalytical method must be capable of separating the parent compound from its various metabolites, which may have very similar chemical properties.
The process would involve collecting biological samples from animal models after administration of the compound. The samples would then undergo extraction, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the compound and its metabolites from the biological matrix. The extracts would then be analyzed by LC-HRMS to identify the structures of the metabolites.
Emerging Research Directions and Future Perspectives for N 2 Benzylbutyl Methanesulfonamide
Exploration of Novel and Sustainable Synthetic Methodologies for N-(2-benzylbutyl)methanesulfonamide
The synthesis of sulfonamides, including this compound, has traditionally relied on methods that can be environmentally taxing. A significant push towards "green chemistry" is driving the development of more sustainable and efficient synthetic routes.
Recent advancements have focused on replacing toxic solvents and harsh reagents with more benign alternatives. For instance, water is being explored as a "green" solvent for sulfonamide synthesis. researchgate.net Methodologies utilizing water as the reaction medium at mild temperatures have shown promise, with the added benefit of simple product recovery through filtration. researchgate.netrsc.org Another sustainable approach involves the use of deep eutectic solvents (DESs), which are biodegradable and can be reused, offering an environmentally responsible alternative to conventional organic solvents. nih.gov
Mechanochemistry, a solvent-free technique using mechanical force to induce chemical reactions, presents another innovative avenue. rsc.org Ball mill-based synthesis has demonstrated high efficiency and significantly lower environmental impact, as indicated by a much-improved E-factor (environmental factor) compared to traditional solution-based methods. rsc.org Researchers are also investigating ultrasound-assisted and microwave-assisted syntheses, which can accelerate reaction times and improve yields in an eco-friendly manner. nih.gov These novel methods not only reduce the environmental footprint but also offer potential for more cost-effective and scalable production of this compound and related compounds.
Table 1: Comparison of Synthetic Methodologies for Sulfonamides
| Methodology | Key Features | Advantages |
| Conventional Synthesis | Often uses toxic solvents (e.g., dichloromethane, DMF) and reactive reagents (e.g., sulfonyl chlorides). researchgate.net | Established and widely understood. |
| Aqueous Synthesis | Utilizes water as the solvent under mild conditions. researchgate.netrsc.org | Environmentally friendly, simplified product isolation. researchgate.netrsc.org |
| Deep Eutectic Solvents (DESs) | Employs biodegradable and reusable solvents. nih.gov | Sustainable, high yields, can be performed at ambient temperature. nih.gov |
| Mechanochemistry (Ball Milling) | Solvent-free, uses mechanical energy. rsc.org | Highly efficient, significantly reduced environmental impact (low E-factor). rsc.org |
| Microwave/Ultrasound-Assisted Synthesis | Uses microwave or ultrasound energy to drive the reaction. nih.gov | Rapid reaction times, often improved yields. nih.gov |
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Sulfonamide Compounds
Development of this compound as Chemical Biology Probes for Target Validation
High-quality chemical probes are indispensable tools for elucidating the biological functions of proteins and validating them as therapeutic targets. escholarship.org There is growing interest in developing this compound and its analogs as chemical probes to investigate specific biological pathways.
A key characteristic of a good chemical probe is its ability to potently and selectively interact with its intended target. escholarship.org Recent strategies in chemical biology, such as ligand-directed chemistry, have shown promise in creating highly specific probes. For example, the N-acyl-N-alkylsulfonamide (NASA) chemistry has been used to target specific lysine (B10760008) residues on proteins, effectively creating a covalent link between the probe and its target. nih.gov This approach could potentially be adapted for this compound to create probes that can irreversibly bind to and modulate the activity of a protein of interest.
By developing this compound into a well-characterized chemical probe, researchers can gain a deeper understanding of its molecular targets and mechanism of action. This knowledge is crucial for validating its therapeutic potential and for the rational design of more potent and selective drugs. escholarship.org
Investigation of Unconventional Biological Activities Beyond Established Sulfonamide Paradigms in Preclinical Settings
The sulfonamide scaffold is well-known for its antibacterial, anti-inflammatory, and anticancer properties. ontosight.airesearchgate.net However, emerging research is exploring unconventional biological activities for this versatile chemical class, moving beyond these established paradigms.
Preclinical studies are investigating the potential of novel sulfonamide derivatives in a wide range of therapeutic areas. For instance, certain sulfonamides have shown activity as carbonic anhydrase inhibitors, which have applications in treating glaucoma and other conditions. ijpsonline.com Others are being explored as antiviral agents, anticonvulsants, and even for their potential in treating memory disorders. ijpsonline.comresearchgate.net
The specific structural features of this compound, including the benzylbutyl group, may confer unique biological activities that differ from more traditional sulfonamides. ontosight.ai Systematic preclinical screening of this compound against a diverse panel of biological targets could uncover novel therapeutic applications. This exploration into uncharted biological space is essential for realizing the full potential of this and other N-substituted methanesulfonamides.
Table 2: Established and Investigational Biological Activities of Sulfonamides
| Biological Activity | Examples of Therapeutic Areas |
| Established | |
| Antibacterial ontosight.airesearchgate.net | Bacterial Infections youtube.com |
| Anti-inflammatory ontosight.ai | Arthritis ontosight.ai |
| Anticancer ontosight.airesearchgate.net | Various Cancers ontosight.ai |
| Investigational | |
| Carbonic Anhydrase Inhibition ijpsonline.com | Glaucoma ijpsonline.com |
| Antiviral researchgate.net | Viral Infections |
| Anticonvulsant researchgate.net | Epilepsy |
| Memory Disorders ijpsonline.com | Alzheimer's Disease researchgate.net |
Comparative Academic Studies with Other N-Substituted Methanesulfonamides and Related Scaffolds
To fully understand the structure-activity relationship (SAR) and therapeutic potential of this compound, comparative studies with other N-substituted methanesulfonamides and related chemical scaffolds are crucial. Such studies help to identify the key structural features responsible for its biological activity and to guide the design of improved analogs.
Research has shown that modifications to the N-substituent of the sulfonamide group can significantly impact the compound's properties, including its potency and solubility. youtube.com For example, a series of N-substituted 2-aminobiphenylpalladium methanesulfonate (B1217627) precatalysts have been developed, demonstrating how N-substitution can influence catalytic activity in cross-coupling reactions. mit.edu In the context of drug discovery, comparing the biological profiles of this compound with analogs bearing different alkyl or aryl groups on the nitrogen atom can provide valuable insights into the SAR.
Q & A
Q. What are the recommended synthetic routes for N-(2-benzylbutyl)methanesulfonamide?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, methanesulfonyl chloride can react with a primary amine (e.g., 2-benzylbutylamine) in the presence of a base like triethylamine or sodium hydroxide, using dichloromethane (DCM) or dimethylformamide (DMF) as solvents. Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios to minimize byproducts . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity, as demonstrated in analogous sulfonamide syntheses .
Q. How can the solubility and stability of this compound be optimized for biological assays?
Solubility can be enhanced using co-solvents like dimethyl sulfoxide (DMSO) or ethanol, with concentrations adjusted to avoid cellular toxicity. Stability studies under varying pH (5–9) and temperatures (4–37°C) are recommended to identify optimal storage conditions. For instance, UV/Vis spectroscopy and HPLC analysis are standard methods to monitor degradation kinetics . Pre-formulation studies, including lyophilization for long-term storage, are advised for lab-scale applications .
Q. What spectroscopic techniques are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly to verify sulfonamide NH proton signals (~10–12 ppm) and aromatic/alkyl group integration. Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups, such as S=O stretches (~1350–1150 cm⁻¹) and N-H bends. High-resolution mass spectrometry (HRMS) validates molecular weight and purity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-31G* basis set) model molecular orbitals, electrostatic potentials, and UV/Vis absorption spectra. For example, studies on N-(2-hydroxy-3,5-diisopropylphenyl)methanesulfonamide revealed that electron-withdrawing substituents lower HOMO-LUMO gaps, enhancing reactivity . Similar methods can predict regioselectivity in electrophilic substitutions or hydrogen-bonding interactions relevant to biological activity .
Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonamides?
Comparative structure-activity relationship (SAR) studies are essential. For example, fluorination at the para position (as in N-(2-amino-4-fluorophenyl)methanesulfonamide) may enhance enzyme inhibition compared to non-fluorinated analogs, while bulky substituents (e.g., benzyl groups) can alter binding kinetics . Dose-response assays and X-ray crystallography of ligand-target complexes help clarify discrepancies in IC₅₀ values across studies .
Q. How does the substitution pattern on the benzyl group influence metabolic stability?
In vitro microsomal assays (e.g., liver microsomes from rats or humans) quantify metabolic degradation rates. For instance, electron-donating groups like methoxy or methyl on the benzyl ring slow oxidation by cytochrome P450 enzymes, as observed in N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide derivatives . LC-MS/MS identifies major metabolites, guiding structural modifications to improve pharmacokinetics .
Q. What analytical methods validate the regioselectivity of this compound in multi-step reactions?
High-performance liquid chromatography (HPLC) with chiral columns separates enantiomers, while 2D NMR (e.g., NOESY) confirms stereochemistry. For example, copper-catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions was validated via ¹H NMR coupling constants and X-ray diffraction . Kinetic studies using stopped-flow techniques further elucidate reaction mechanisms .
Methodological Considerations
- Data Interpretation : Cross-validate experimental results with computational models (e.g., docking simulations for target binding) .
- Contradiction Management : Use meta-analysis frameworks to reconcile divergent findings, emphasizing variables like assay conditions or cell lines .
- Ethical Compliance : Ensure all biological testing adheres to institutional guidelines for in vitro/in vivo studies, particularly for derivatives with therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
